molecular formula C7H11Cl2NO3S B14623017 3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione CAS No. 54896-22-9

3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione

Cat. No.: B14623017
CAS No.: 54896-22-9
M. Wt: 260.14 g/mol
InChI Key: KZOIDCXQJVLMAW-UHFFFAOYSA-N
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Description

3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a dichloroacetyl group and a thiazolidine ring. It has been studied for its potential as a herbicide safener, which helps protect crops from herbicidal injury without reducing the effectiveness of the herbicide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione typically involves the reaction of dichloroacetyl chloride with a thiazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help control reaction parameters more precisely, leading to higher efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, acetyl derivatives, and various substituted thiazolidine compounds .

Scientific Research Applications

3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione is unique due to its dual role as a herbicide safener and a potential pharmaceutical agent. Its ability to induce detoxification enzymes and inhibit specific plant enzymes makes it a valuable compound in both agriculture and medicine .

Properties

CAS No.

54896-22-9

Molecular Formula

C7H11Cl2NO3S

Molecular Weight

260.14 g/mol

IUPAC Name

2,2-dichloro-1-(2,2-dimethyl-1,1-dioxo-1,3-thiazolidin-3-yl)ethanone

InChI

InChI=1S/C7H11Cl2NO3S/c1-7(2)10(6(11)5(8)9)3-4-14(7,12)13/h5H,3-4H2,1-2H3

InChI Key

KZOIDCXQJVLMAW-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CCS1(=O)=O)C(=O)C(Cl)Cl)C

Origin of Product

United States

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